

Ethyl 2-hydroxypyrimidine-5-carboxylate physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: *Ethyl 2-hydroxypyrimidine-5-carboxylate*

Cat. No.: *B1313237*

[Get Quote](#)

An In-depth Technical Guide on Ethyl 2-hydroxypyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-hydroxypyrimidine-5-carboxylate, also known by its IUPAC name ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, is a heterocyclic organic compound with the chemical formula $C_7H_8N_2O_3$. As a derivative of the pyrimidine core, a fundamental building block of nucleic acids, this molecule holds potential interest in medicinal chemistry and drug discovery. The presence of a hydroxyl group and a carboxylate ester functionality on the pyrimidine ring suggests possibilities for various chemical modifications and biological interactions. This technical guide provides a summary of the currently available physical and chemical properties of **Ethyl 2-hydroxypyrimidine-5-carboxylate**.

Chemical and Physical Properties

The physical and chemical properties of **Ethyl 2-hydroxypyrimidine-5-carboxylate** are summarized in the table below. It is important to note that while basic identifiers are readily available from commercial suppliers, experimental data for several key physical properties are

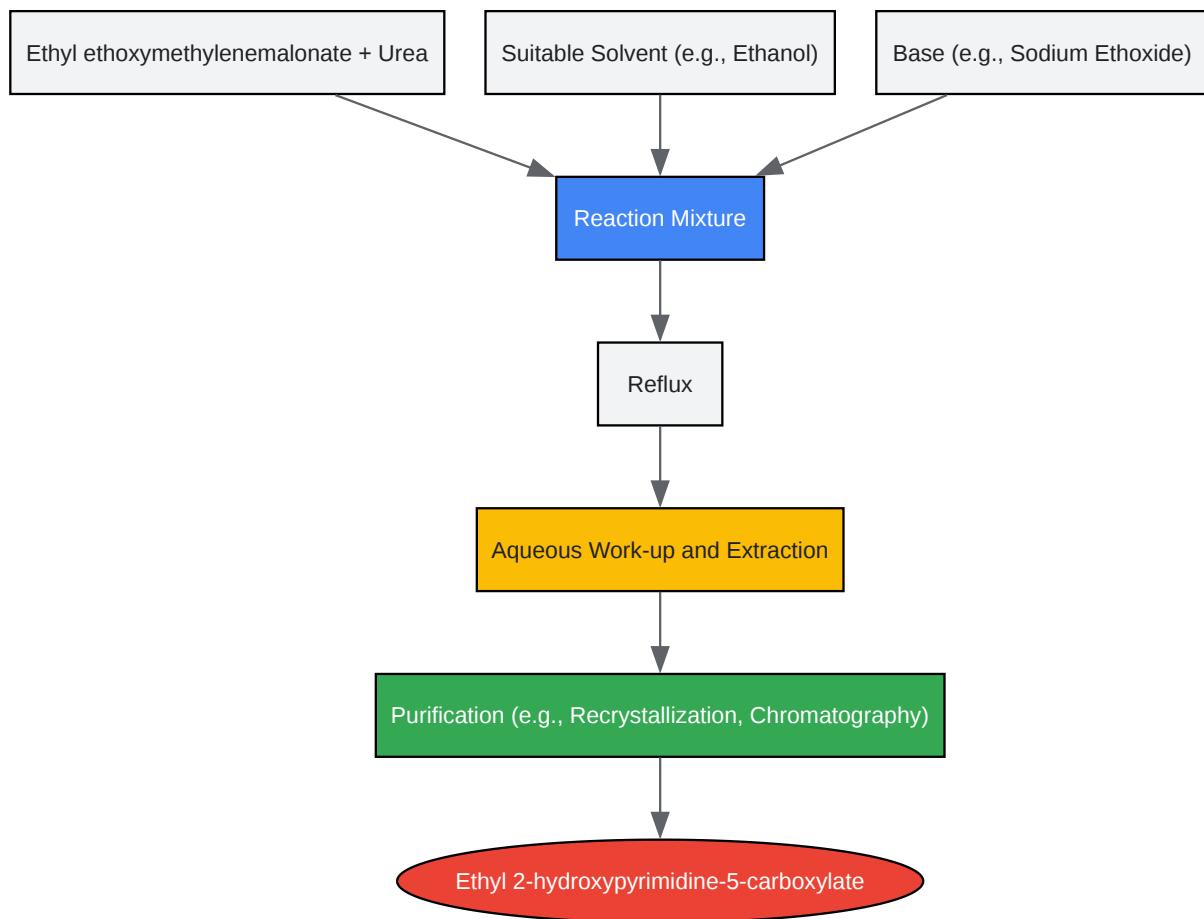
not consistently reported in the public domain. The compound is generally described as a solid with a purity of approximately 97%.[\[1\]](#)

Property	Value	Source
CAS Number	95928-49-7	[1] [2] [3]
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[1]
Molecular Weight	168.15 g/mol	[4] [5]
IUPAC Name	ethyl 2-oxo-1,2-dihdropyrimidine-5-carboxylate	[4]
Physical Form	Solid	[1] [4]
Purity	~97%	[1]
Calculated Boiling Point	367.4 ± 34.0 °C at 760 mmHg	[5]
Calculated Density	1.3 ± 0.1 g/cm ³	[5]
Melting Point	Not available	
Solubility	Not available	

Safety Information:

The compound is associated with the following hazard statements:

- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)


Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **Ethyl 2-hydroxypyrimidine-5-carboxylate** is not readily available in the surveyed literature. However, general synthetic

routes for 2-substituted pyrimidine-5-carboxylic esters have been described. One such method involves the condensation of ethyl ethoxymethylenemalonate with urea.

While a precise protocol for the title compound is not available, a general procedure for a related class of compounds is outlined below. Researchers should adapt and optimize this for the specific synthesis of **Ethyl 2-hydroxypyrimidine-5-carboxylate**.

General Experimental Workflow for Synthesis of Pyrimidine-5-carboxylates:

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of pyrimidine-5-carboxylates.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for

Ethyl 2-hydroxypyrimidine-5-carboxylate are not available in the public domain.

Characterization of this compound would require researchers to perform these analyses post-synthesis.

Biological Activity and Signaling Pathways

Currently, there is no published information on the biological activity of **Ethyl 2-hydroxypyrimidine-5-carboxylate** or its involvement in any specific signaling pathways. While various substituted pyrimidine derivatives have been investigated for a range of therapeutic applications, including as anticancer and anti-inflammatory agents, no such studies have been reported for this specific compound. Therefore, a signaling pathway diagram cannot be provided at this time due to the lack of data.

Conclusion

Ethyl 2-hydroxypyrimidine-5-carboxylate is a readily identifiable chemical entity with a defined structure. However, there is a significant lack of publicly available experimental data regarding its physical properties, a detailed synthesis protocol, comprehensive spectroscopic analysis, and any biological activity. This presents an opportunity for further research to fully characterize this compound and explore its potential applications in medicinal chemistry and other scientific fields. Future studies should focus on obtaining precise measurements of its physical constants, optimizing a synthetic route with detailed procedural steps and full analytical characterization, and conducting biological screening to identify any potential therapeutic value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-hydroxypyrimidine-5-carboxylate | 95928-49-7 [sigmaaldrich.com]
- 2. 95928-49-7|Ethyl 2-hydroxypyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | 95928-49-7 [sigmaaldrich.cn]
- 5. 前行化学网_化工原料医药中间体化学试剂买卖平台 [m.biochemsafebuy.com]
- To cite this document: BenchChem. [Ethyl 2-hydroxypyrimidine-5-carboxylate physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1313237#ethyl-2-hydroxypyrimidine-5-carboxylate-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com